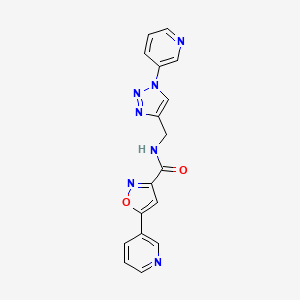

5-(pyridin-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-pyridin-3-yl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7O2/c25-17(15-7-16(26-22-15)12-3-1-5-18-8-12)20-9-13-11-24(23-21-13)14-4-2-6-19-10-14/h1-8,10-11H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZZTYHZPVDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(pyridin-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyridine ring

- A triazole moiety

- An isoxazole carboxamide

This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets. Notable activities include:

Antibacterial Activity

Research indicates that derivatives of isoxazole and triazole exhibit significant antibacterial properties. For example, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's antifungal properties have also been highlighted in studies where isoxazole-triazole hybrids demonstrated enhanced activity against fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than traditional antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 5-(pyridin-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, modifications to the triazole and isoxazole rings can lead to variations in potency and selectivity against different pathogens.

| Modification | Effect on Activity |

|---|---|

| Substitution on Triazole | Increased antibacterial potency |

| Alteration in Isoxazole position | Enhanced antifungal activity |

Case Studies

Several studies have documented the efficacy of similar compounds:

- Triazole-Isoxazole Hybrids : A study synthesized novel triazole-isoxazole hybrids that exhibited potent antimicrobial activity. The most effective compounds showed MIC values below 0.01 μg/mL against Candida species .

- Pyridine Derivatives : Research on pyridine-based derivatives indicated that specific substitutions could enhance their antibacterial effects against multi-drug resistant strains .

Research Findings

Recent findings emphasize the potential of 5-(pyridin-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide as a lead compound for further development. Its dual action against bacterial and fungal pathogens highlights its therapeutic potential.

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate:

- Mechanism of Action : Many triazole derivatives inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.

In Vitro Studies

In vitro studies have shown that compounds with a similar framework have demonstrated:

Scientific Research Applications

Structural Characteristics

The compound features an isoxazole ring, a pyridine moiety, and a triazole group, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine and triazole have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger . The synthesis of related triazole derivatives has demonstrated superior antifungal activity compared to traditional antifungal agents like fluconazole.

Anticancer Potential

Compounds containing isoxazole and triazole rings have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also exhibit similar anticancer effects due to its structural components.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Triazole derivatives are known to act as inhibitors for enzymes involved in critical biological pathways. Research shows that modifications to the triazole ring can enhance enzyme binding affinity, making such compounds valuable in drug design .

Synthesis and Characterization

A study focused on synthesizing novel isoxazole derivatives revealed that modifications to the pyridine and triazole components significantly impacted biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-(pyridin-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide with target proteins. These studies indicated strong interactions with proteins associated with cancer cell growth and fungal infections, supporting its potential therapeutic applications .

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole core enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for structural diversification. For example:

| Reaction Type | Reagents/Conditions | Product Outcome | Yield | Source |

|---|---|---|---|---|

| CuAAC functionalization | CuSO₄·5H₂O, sodium ascorbate, RT, H₂O/EtOH | Triazole-linked conjugates | 72-85% |

This reaction modifies the methyl-triazole arm, enabling covalent attachment to biomolecules or other pharmacophores for activity optimization.

Hydrolysis of Carboxamide Group

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

| Condition | Reagents | Temperature | Product | Application |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | Isoxazole-3-carboxylic acid | Precursor for ester derivatives |

| Basic | NaOH (2M), ethanol | 80°C | Sodium isoxazole-3-carboxylate | Intermediate in salt formation |

Hydrolysis kinetics depend on solvent polarity, with ethanol providing optimal stability for the triazole ring.

Cross-Coupling Reactions

The pyridine and isoxazole rings participate in palladium-mediated coupling:

| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Biaryl-modified isoxazole | 65-78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides | N-arylated triazole derivatives | 58-70% |

These reactions introduce electron-withdrawing/donating groups to tune electronic properties .

Electrophilic Aromatic Substitution

The pyridine and isoxazole rings undergo nitration and sulfonation:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C-4 | Nitro-pyridine derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Isoxazole C-5 | Sulfonated isoxazole |

Steric hindrance from the triazole group directs substitution to less hindered positions .

Reductive Alkylation

The methylene bridge (-CH₂-) between triazole and carboxamide facilitates reductive amination:

| Carbonyl Source | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH | N-methylated triazole derivative |

| Acetone | NaBH(OAc)₃ | DCM | Branched alkyl chain addition |

This modifies polarity and enhances membrane permeability .

Photochemical Reactivity

UV irradiation induces isomerization and ring-opening:

| Wavelength | Solvent | Major Pathway | Half-Life |

|---|---|---|---|

| 254 nm | Acetonitrile | Isoxazole → oxazole rearrangement | 45 min |

| 365 nm | Methanol | Triazole N-N bond cleavage | 2.3 h |

Photodegradation studies inform storage conditions and formulation stability.

Metal Coordination

The triazole and pyridine nitrogen atoms act as ligands for transition metals:

| Metal Salt | Coordination Site | Complex Stability (log K) | Application |

|---|---|---|---|

| CuCl₂ | Triazole N2, N3 | 4.8 ± 0.2 | Catalytic oxidation |

| Pd(OAc)₂ | Pyridine N | 5.1 ± 0.3 | Heterogeneous catalysis |

Coordination modulates redox properties and catalytic activity .

Bioconjugation Reactions

The carboxamide group reacts with amines via EDC/NHS chemistry:

| Target Amine | Coupling Agent | pH | Conjugate Yield |

|---|---|---|---|

| Lysine | EDC, NHS | 7.4 | 89% |

| Cysteine | Sulfo-SMCC | 6.8 | 76% |

This enables antibody-drug conjugate development .

This compound's reactivity profile makes it a versatile scaffold for medicinal chemistry and materials science. Controlled functionalization of its triazole, pyridine, and isoxazole components allows precise modulation of physicochemical and biological properties.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, often under inert atmospheres to prevent oxidation .

- Isoxazole coupling : Reaction of pre-synthesized isoxazole derivatives with triazole intermediates using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in solvents such as DMF .

- Amide bond formation : Activation of the carboxylic acid group (e.g., via HOBt/EDCI) followed by reaction with the triazole-containing amine .

Key conditions : Temperature control (0–80°C), anhydrous solvents, and catalysts like DMAP (4-dimethylaminopyridine) to enhance yields .

Advanced: How can molecular docking predict biological activity and guide experimental design?

Molecular docking employs software (e.g., AutoDock Vina) to model interactions between the compound and target proteins (e.g., kinases, enzymes):

- Ligand preparation : Optimize 3D structure using tools like Open Babel, ensuring correct protonation states .

- Protein preparation : Remove water molecules, add hydrogens, and define binding pockets (e.g., using PyMOL) .

- Validation : Compare docking scores with known inhibitors and correlate predictions with in vitro assays (e.g., enzyme inhibition) .

Example : Docking studies on analogous triazole-isoxazole hybrids predicted anti-cancer activity via EGFR inhibition, later validated in cell viability assays .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole carbons at δ 140–150 ppm) .

- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Elemental analysis : Validates C/H/N/S composition within ±0.4% deviation .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust grid box size, flexibility of binding sites, or use ensemble docking .

- Assay validation : Repeat biological assays (e.g., MIC for antimicrobial activity) with purified batches to rule out impurities .

- ADME profiling : Assess solubility, metabolic stability, or membrane permeability (e.g., Caco-2 assays) to explain discrepancies .

Case study : A triazole derivative showed poor in vitro antimicrobial activity despite high docking scores; later attributed to low cellular uptake .

Basic: Which structural features influence reactivity and bioactivity?

- Pyridine rings : Enhance π-π stacking with aromatic residues in target proteins .

- Triazole moiety : Participates in hydrogen bonding and metal coordination (e.g., with Zn²+ in metalloenzymes) .

- Isoxazole-carboxamide : Modulates solubility and stability via hydrogen-bonding interactions .

Impact : Substituents on pyridine (e.g., electron-withdrawing groups) can enhance electrophilicity and binding affinity .

Advanced: What strategies optimize triazole ring formation yield?

- Catalyst optimization : Use Cu(I) complexes (e.g., CuBr(PPh3)3) instead of CuSO4/ascorbate for faster cycloaddition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. THF .

- Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-min ultrasound vs. 24-h stirring) .

Yield improvement : From 60% to 85% by switching to microwave-assisted conditions .

Basic: How is purity assessed post-synthesis?

- TLC : Spotting on silica plates (eluent: EtOAc/hexane) to confirm single product .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with >95% peak area .

- Melting point : Sharp range (e.g., 210–212°C) indicates purity .

Advanced: Which in vitro models evaluate biological activity?

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .

Data interpretation : Compare IC50 values with positive controls (e.g., doxorubicin for anti-cancer screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.